molecular formula C22H21N7OS B2704651 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-18-4

1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2704651
CAS No.: 868967-18-4
M. Wt: 431.52
InChI Key: HSEDDFBNRBEBND-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C22H21N7OS and its molecular weight is 431.52. The purity is usually 95%.
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Biological Activity

The compound 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylpiperazine moiety linked to a triazolo-pyridazine structure through a sulfur atom. Its molecular formula is C22H24N6SC_{22}H_{24}N_{6}S, with a molecular weight of approximately 408.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing piperazine and triazole structures exhibit a range of biological activities:

  • Antidepressant Activity : Piperazine derivatives are known for their antidepressant effects, primarily through serotonin receptor modulation.
  • Antimicrobial Properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Antitumor Activity : Studies have reported that triazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .

The biological activity of the compound may be attributed to several mechanisms:

  • Receptor Binding : The phenylpiperazine moiety likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter levels and mood regulation.
  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, contributing to its antitumor and antimicrobial effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study ReferenceBiological ActivityKey Findings
Özçelik et al., 2020AntimicrobialDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
Cunha et al., 2003AntitumorShowed significant cytotoxicity against prostate cancer cells.
Alagöz et al., 2019AntidepressantIndicated modulation of serotonin pathways in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the piperazine and triazole moieties can significantly affect the compound's potency and selectivity for specific biological targets. For instance, substitutions on the phenyl ring can enhance receptor affinity or alter metabolic stability.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)17-6-2-1-3-7-17)16-31-20-10-9-19-24-25-22(29(19)26-20)18-8-4-5-11-23-18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEDDFBNRBEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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